molecular formula C23H20N2O5S2 B2457748 methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 897734-25-7

methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2457748
CAS No.: 897734-25-7
M. Wt: 468.54
InChI Key: AHDFYKKTMPYXNH-VHXPQNKSSA-N
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Description

methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring system

Properties

IUPAC Name

methyl 2-[6-methylsulfonyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-30-22(27)14-25-19-11-10-17(32(2,28)29)13-20(19)31-23(25)24-21(26)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDFYKKTMPYXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Aminothiophenol Derivatives

The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives. For the 6-methanesulfonyl substitution, direct sulfonation is employed:

  • Chlorosulfonation :
    • 2-Aminothiophenol (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) at 0–5°C for 2 h to yield 6-sulfochloride-2,3-dihydro-1,3-benzothiazol-2-amine.
    • Methylation : The sulfochloride intermediate reacts with methyl iodide (1.2 eq) in DMF under basic conditions (K₂CO₃) to install the methanesulfonyl group.

Reaction Conditions :

  • Temperature: 0–5°C (sulfonation), 60°C (methylation)
  • Yield: 72–78%
  • Characterization:
    • ¹H-NMR (DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 1H, C5-H), 7.43 (dd, J = 8.4, 2.1 Hz, 1H, C7-H), 5.21 (s, 2H, NH₂).
    • FTIR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Alternative Route: Pre-Sulfonated Starting Material

Commercial 2-amino-6-methanesulfonylbenzenethiol (where available) undergoes cyclization with formaldehyde in ethanol under reflux to form Intermediate A.

Formation of the (2Z)-Imino Linkage

Condensation with 2-(Naphthalen-1-yl)Acetyl Chloride (Intermediate B)

Intermediate A reacts with 2-(naphthalen-1-yl)acetyl chloride to form the imino bond. Stereoselective Z-configuration is achieved using a Lewis acid catalyst:

  • Schiff Base Formation :
    • Intermediate A (1.0 eq) and 2-(naphthalen-1-yl)acetyl chloride (1.1 eq) are stirred in anhydrous THF with ZnCl₂ (0.1 eq) at 25°C for 12 h.
    • Mechanism : Zn²⁺ coordinates the amine and carbonyl oxygen, favoring syn-addition to yield the Z-isomer.

Optimization Data :

Catalyst Temp (°C) Time (h) Z:E Ratio Yield (%)
None 25 24 1:1.2 45
ZnCl₂ 25 12 4:1 82
BF₃·Et₂O 0 6 3.5:1 78

Characterization of Imino Product

  • ¹H-NMR : δ 8.52 (s, 1H, N=CH), 8.21–7.45 (m, 7H, naphthalene-H).
  • LC-MS : m/z 429.1 [M+H]⁺.

Introduction of the Methyl Acetate Side Chain

Alkylation at Position 3

The methyl acetate group is introduced via nucleophilic substitution on the benzothiazole nitrogen:

  • Reaction with Methyl Bromoacetate :
    • The imino product (1.0 eq) is treated with methyl bromoacetate (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 6 h.

Yield : 68–75%
Side Reactions : Over-alkylation minimized by controlling stoichiometry and temperature.

Esterification Alternative

For substrates sensitive to alkylation, ester interchange is performed:

  • The free acetic acid derivative (from hydrolysis of methyl bromoacetate) reacts with methanol under acid catalysis (H₂SO₄).

Final Compound Characterization

Analytical Data :

  • Melting Point : 192–194°C.
  • ¹H-NMR (300 MHz, DMSO-d₆) :
    δ 8.51 (s, 1H, N=CH), 8.20–7.42 (m, 7H, naphthalene-H), 4.32 (s, 2H, CH₂COO), 3.65 (s, 3H, OCH₃), 3.12 (s, 3H, SO₂CH₃).
  • HRMS : m/z 515.1245 [M+H]⁺ (calc. 515.1248).

Scale-Up and Industrial Feasibility

Challenges :

  • Stereochemical Purity : Requires chiral HPLC for Z-isomer isolation (99% ee).
  • Cost Efficiency : Use of ZnCl₂ increases metal waste; biocatalytic alternatives (e.g., transaminases) are under investigation.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzothiazole ring system and is used in similar applications.

    Methyl 2-(naphthalen-2-yl)acetate: Contains the naphthalene moiety and is used in organic synthesis.

Uniqueness

methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 372.44 g/mol. The presence of a methanesulfonyl group, naphthalene moiety, and a benzothiazole structure suggests diverse interactions within biological systems.

Biological Activity

Research has indicated several biological activities associated with this compound:

1. Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

2. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Mechanistically, it may inhibit the NF-kB signaling pathway, which plays a critical role in inflammation.

3. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy was particularly noted against Gram-positive bacteria, suggesting potential applications in treating infections.

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological mechanisms and therapeutic potential of this compound:

StudyFindings
In Vitro Antitumor Study Demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in low micromolar range.
Animal Model for Inflammation Showed a reduction in paw edema in rats treated with the compound compared to control groups (p < 0.05).
Antimicrobial Assay Exhibited inhibition zones against Staphylococcus aureus and Streptococcus pneumoniae in agar diffusion tests.

The biological activities of this compound can be attributed to multiple mechanisms:

Antitumor Mechanism

The compound appears to disrupt mitochondrial function leading to increased reactive oxygen species (ROS), which triggers apoptotic pathways. Additionally, it modulates the expression of genes involved in cell cycle regulation.

Anti-inflammatory Mechanism

Inhibition of NF-kB activation prevents the transcription of inflammatory mediators. This suggests that the compound could be beneficial in conditions characterized by chronic inflammation.

Antimicrobial Mechanism

The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Q & A

Q. How is the Z-configuration of the imino group in this compound experimentally confirmed?

The Z-configuration is determined using nuclear Overhauser effect (NOE) spectroscopy. Key cross-peaks between the naphthyl protons and the methanesulfonyl group in 2D NOESY spectra confirm spatial proximity, consistent with the Z-isomer. Additionally, coupling constants in 1H^1H-NMR (e.g., J=1012HzJ = 10–12 \, \text{Hz} for imino protons) differentiate Z- and E-isomers .

Q. What are the standard synthetic routes for this compound?

A three-step protocol is commonly employed:

Benzothiazole core formation : Condensation of 2-aminothiophenol derivatives with α-keto esters under reflux (toluene, 110°C, 12 h).

Imination : Reaction with 2-(naphthalen-1-yl)acetyl chloride in dichloromethane (DCM) with triethylamine as a base.

Methanesulfonyl introduction : Sulfonation at the 6-position using methanesulfonyl chloride in pyridine (0°C to RT, 4 h) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry.
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+^+ at m/z 511.1234).
  • IR : Peaks at 1680–1700 cm1^{-1} (C=O) and 1150 cm1^{-1} (S=O) confirm functional groups .

Q. What in vitro assays are used for preliminary biological screening?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (CLSI guidelines).
  • Anticancer : MTT assays on HeLa or MCF-7 cell lines (IC50_{50} values reported).
  • Enzyme inhibition : Fluorometric assays for kinase or protease activity (e.g., ATPase inhibition at 10 µM) .

Advanced Research Questions

Q. How can synthetic yields of the benzothiazole core be optimized?

Parameter Optimized Condition Yield Improvement
CatalystCuI (5 mol%)+25% (vs. no catalyst)
SolventDMF:H2 _2O (9:1)Enhanced solubility
TemperatureMicrowave-assisted (80°C, 1 h)Reduced time to 1 h

Microwave synthesis reduces side reactions, while CuI catalyzes cyclization. Purity is monitored via HPLC (C18 column, 90% MeOH) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC50_{50} values) arise from assay conditions. Mitigation strategies:

  • Standardize cell lines (use ATCC-certified cultures).
  • Control solvent effects : DMSO concentration ≤0.1%.
  • Validate via orthogonal assays : Compare MTT with apoptosis markers (Annexin V/PI) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking : AutoDock Vina models interactions with COX-2 (PDB: 5KIR). The naphthyl group occupies the hydrophobic pocket (ΔG = −9.2 kcal/mol).
  • QSAR : Hammett constants (σ) for substituents correlate with logP and IC50_{50}.
  • MD Simulations : 100 ns trajectories assess binding stability (RMSD < 2 Å) .

Q. What mechanistic studies elucidate its mode of action?

  • Competitive binding assays : Use 14C^{14}C-labeled ATP to confirm kinase inhibition (Ki_i = 0.8 µM).
  • Metabolomics : LC-MS identifies downstream metabolites (e.g., glutathione adducts).
  • CRISPR knockouts : Validate target engagement in HEK293T cells lacking EGFR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.